molecular formula C12H25ClN2O2 B2766504 tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride CAS No. 1956310-60-3

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride

Cat. No. B2766504
CAS RN: 1956310-60-3
M. Wt: 264.79
InChI Key: CYMLQNCUSLGIFC-UHFFFAOYSA-N
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Description

“tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1956310-60-3 . It has a molecular weight of 264.8 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride” and its InChI code is "1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14;/h13H,6-9H2,1-5H3;1H" . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 264.8 . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have access to.

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

This compound may be a precursor to biologically active natural products

Mode of Action

As a potential precursor to biologically active compounds , it may interact with its targets to induce changes, but the specifics of these interactions are currently unknown.

Biochemical Pathways

Given its potential role as a precursor to biologically active compounds , it may influence several pathways, but further studies are needed to elucidate these effects.

Result of Action

As a potential precursor to biologically active compounds

properties

IUPAC Name

tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14;/h13H,6-9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMLQNCUSLGIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN(C1)C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride

CAS RN

1956310-60-3
Record name tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride
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